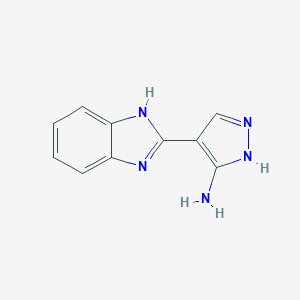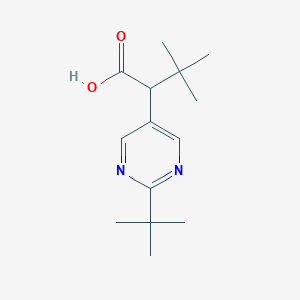
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. It has also been suggested that the compound reduces inflammation by inhibiting the activation of certain signaling pathways involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it a promising candidate for the development of new drugs. Moreover, the synthesis of this compound is relatively easy and can be carried out in good yields. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One of the potential directions is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves the reaction of tert-butyl 2-oxo-4,4-dimethyl-1,3-oxazolidine-3-carboxylate with guanidine hydrochloride in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been reported to yield the desired product in good yields and high purity.
Eigenschaften
CAS-Nummer |
122936-59-8 |
|---|---|
Produktname |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
InChI-Schlüssel |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



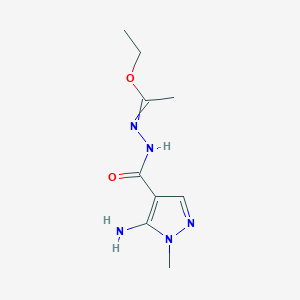
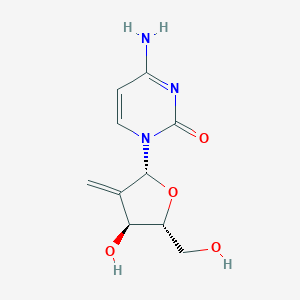
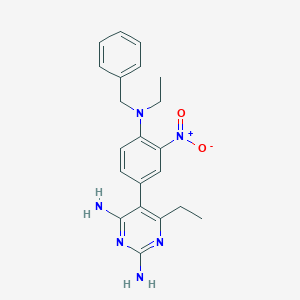
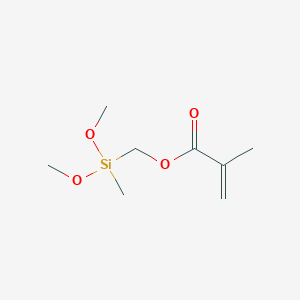
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

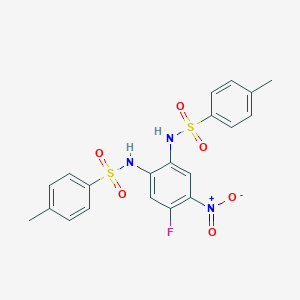

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)



